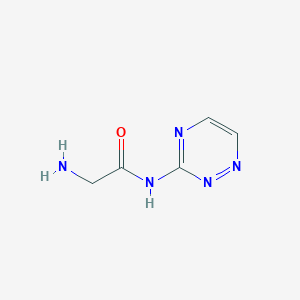
2-amino-N-(1,2,4-triazin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1,2,4-triazin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 2-amino-N-(1,2,4-triazin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the death of microbial cells or cancer cells.
Biochemical and Physiological Effects:
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an antidiabetic agent.
实验室实验的优点和局限性
One of the advantages of using 2-amino-N-(1,2,4-triazin-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some mammalian cells, which limits its use in certain experiments.
未来方向
There are several future directions for the study of 2-amino-N-(1,2,4-triazin-3-yl)acetamide. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the study of the compound's potential use as an anticancer agent, with a focus on its mechanism of action and its effects on cancer cells. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as diabetes and viral infections. Finally, the compound could be used as a building block for the synthesis of new compounds with potential applications in drug discovery.
合成方法
2-amino-N-(1,2,4-triazin-3-yl)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of cyanuric chloride with glycine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained by filtration and purification. Other methods include the reaction of cyanuric chloride with methylamine or ethylamine.
科学研究应用
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied as a potential anticancer agent. In addition, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
属性
CAS 编号 |
138598-50-2 |
|---|---|
产品名称 |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
分子式 |
C5H7N5O |
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11) |
InChI 键 |
KCEZWZVNHYRSIP-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)NC(=O)CN |
规范 SMILES |
C1=CN=NC(=N1)NC(=O)CN |
同义词 |
Acetamide, 2-amino-N-1,2,4-triazin-3-yl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



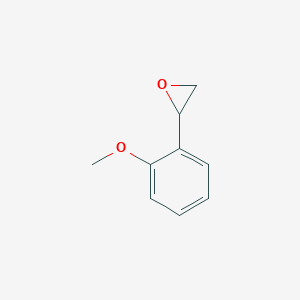
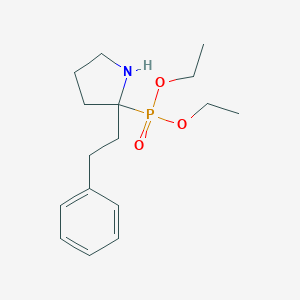

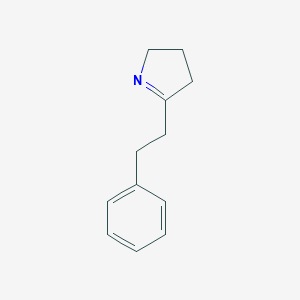
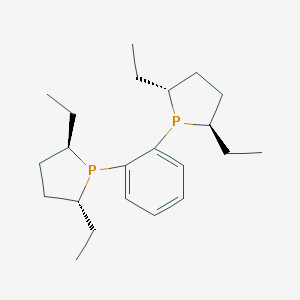


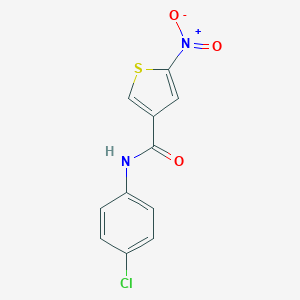



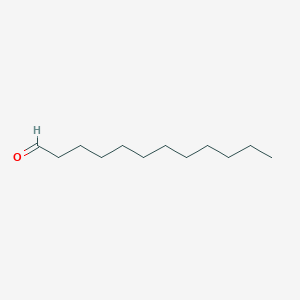
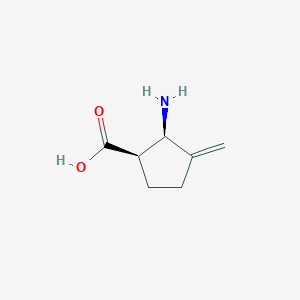
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)